1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE
CAS No.: 14758-19-1
Cat. No.: VC20965355
Molecular Formula: C5H11Cl2N
Molecular Weight: 156.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14758-19-1 |
---|---|
Molecular Formula | C5H11Cl2N |
Molecular Weight | 156.05 g/mol |
IUPAC Name | 1,3-dichloro-N,N-dimethylpropan-2-amine |
Standard InChI | InChI=1S/C5H11Cl2N/c1-8(2)5(3-6)4-7/h5H,3-4H2,1-2H3 |
Standard InChI Key | VFBPLWLYRSYUSR-UHFFFAOYSA-N |
SMILES | CN(C)C(CCl)CCl |
Canonical SMILES | CN(C)C(CCl)CCl |
Introduction
Chemical Identity and Structural Characteristics
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE features a propane backbone with chlorine atoms at positions 1 and 3, and a dimethylamino group at position 2. This structural arrangement creates a molecule with multiple reactive sites and distinctive chemical properties. The compound's structure can be represented by the molecular formula C₅H₁₁Cl₂N. The presence of two chlorine atoms and a tertiary amine functional group contributes to its chemical reactivity profile, making it potentially useful as an intermediate in organic synthesis.
It's important to distinguish this compound from structurally similar compounds such as 2,3-dichloro-N,N-dimethyl-propan-1-amine (CAS: 5443-48-1), which has a different arrangement of functional groups along the carbon chain. That related compound has a molecular weight of 156.05400 g/mol and a density of approximately 1.103 g/cm³ .
Physical and Chemical Properties
Based on analysis of its structure and comparison with similar halogenated amines, 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE likely exhibits the following physical and chemical properties:
Physical Properties
Property | Estimated Value |
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Physical State | Liquid at room temperature |
Color | Clear to pale yellow |
Molecular Weight | Approximately 156 g/mol |
Boiling Point | 130-150°C at 760 mmHg (estimated from similar compounds) |
Density | Approximately 1.1 g/cm³ |
Chemical Reactivity
As a halogenated tertiary amine, this compound would be expected to participate in several types of chemical reactions:
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Nucleophilic substitution reactions involving the chlorine atoms
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Elimination reactions under basic conditions
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Coordination chemistry through the nitrogen lone pair
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Potential oxidation of the tertiary amine group
The placement of chlorine atoms at the 1,3-positions creates a system that may undergo interesting intramolecular reactions under specific conditions.
Toxicological Considerations
While specific toxicological data for 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE is limited, insights can be gained from studying the toxicological profiles of structurally related compounds.
Research Findings on Similar Compounds
While direct research on 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE is limited, studies on structurally related compounds provide valuable insights.
Carcinogenicity Studies of Related Compounds
1,3-Dichloro-2-Propanol (1,3-DCP) has been extensively studied for its carcinogenic potential. In a two-year drinking water study with Wistar KFM-Han rats, 1,3-DCP significantly increased the incidence of malignant tumors in multiple organs:
Genotoxicity Findings
Studies on related chlorinated compounds have demonstrated positive results in various genotoxicity assays. For example, 1,3-DCP induced mutations in Salmonella typhimurium strains TA 100, TA 1535, and TM 677, both with and without metabolic activation .
Structure-Activity Relationships
The biological and chemical properties of 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE can be partially predicted by examining structure-activity relationships with similar compounds.
Key Structural Features Affecting Activity
Metabolism and Environmental Fate
Based on the structure of 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE and metabolism studies of related compounds, several metabolic pathways can be anticipated:
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